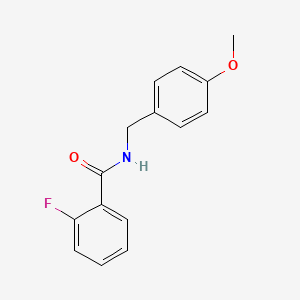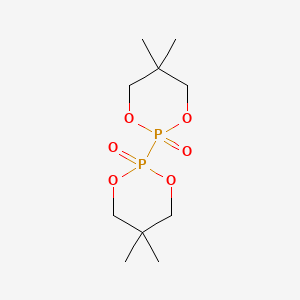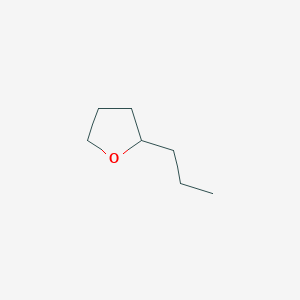
Formaldehyde;phenol
Übersicht
Beschreibung
Formaldehyde;phenol, is a synthetic polymer formed by the reaction of formaldehyde with isobutylenated phenol. This compound is part of the phenol-formaldehyde resin family, which are among the oldest synthetic polymers. These resins are known for their high mechanical strength, thermal stability, and resistance to chemicals and water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymers with isobutylenated phenol, involves the reaction of formaldehyde with isobutylenated phenol under controlled conditions. The reaction can be catalyzed by either acid or base. The process typically involves the formation of hydroxymethyl phenol, which then undergoes further reactions to form the polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves the use of large-scale reactors where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then processed into various forms, such as sheets, films, or molded products.
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyde;phenol, undergoes several types of chemical reactions, including:
Condensation Reactions: The polymerization process itself is a condensation reaction where water is a by-product.
Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its thermal stability and mechanical strength.
Substitution Reactions: These reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.
Common Reagents and Conditions:
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Temperature: Typically, the reactions are carried out at elevated temperatures to accelerate the polymerization process.
Solvents: Water or organic solvents like methanol can be used to dissolve the reactants and control the reaction environment.
Major Products: The primary product is the polymer itself, which can be further processed into various forms. By-products may include water and unreacted monomers.
Wissenschaftliche Forschungsanwendungen
Formaldehyde;phenol, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of biological specimens due to its preservative properties.
Medicine: Utilized in the development of medical devices and diagnostic tools.
Industry: Widely used in the production of adhesives, coatings, and molded products due to its high mechanical strength and thermal stability.
Wirkmechanismus
The mechanism by which formaldehyde, polymers with isobutylenated phenol, exerts its effects involves the formation of strong covalent bonds between the phenol and formaldehyde molecules. This results in a highly cross-linked polymer network that provides the material with its characteristic properties. The molecular targets include the hydroxyl groups on the phenol, which react with the formaldehyde to form methylene bridges.
Vergleich Mit ähnlichen Verbindungen
Phenol-Formaldehyde Resins: These are the most closely related compounds, with similar properties and applications.
Urea-Formaldehyde Resins: These resins have similar uses but differ in their chemical structure and properties.
Melamine-Formaldehyde Resins: Known for their high thermal stability and resistance to chemicals, these resins are used in more demanding applications.
Uniqueness: Formaldehyde;phenol, is unique due to the presence of the isobutylenated phenol, which imparts specific properties such as enhanced flexibility and improved resistance to environmental degradation compared to other phenol-formaldehyde resins.
Eigenschaften
CAS-Nummer |
68130-83-6 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2 |
InChI-Schlüssel |
SLGWESQGEUXWJQ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)O |
Key on ui other cas no. |
68610-07-1 70892-67-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

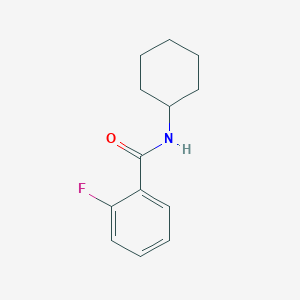
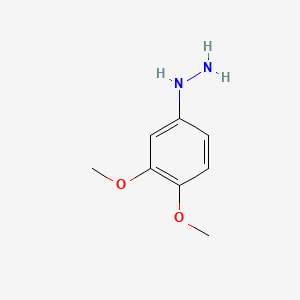
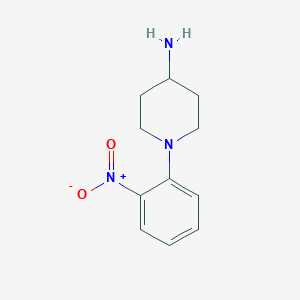

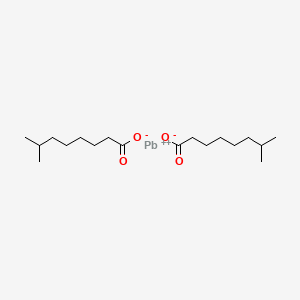

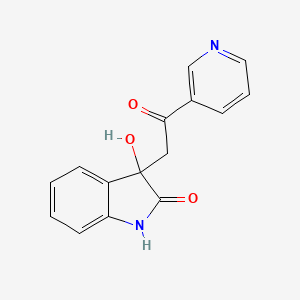
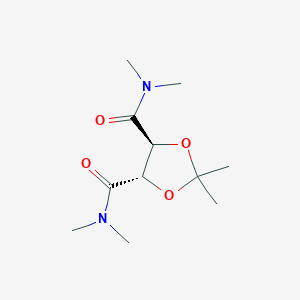

![N-[(2-methoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B1633597.png)
